molecular formula C20H26ClN3O3S B2426699 2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride CAS No. 1351649-11-0

2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride

Cat. No.: B2426699
CAS No.: 1351649-11-0
M. Wt: 423.96
InChI Key: VUJHOWNHDQUEEN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.ClH/c1-26-18-4-2-16(3-5-18)14-19(24)21-7-8-22-9-11-23(12-10-22)20(25)17-6-13-27-15-17;/h2-6,13,15H,7-12,14H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJHOWNHDQUEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride is a synthetic organic molecule that has gained attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S. The structure consists of a methoxyphenyl group, a piperazine moiety, and a thiophene carbonyl group. This unique combination may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structural features have shown significant anticancer activity. For instance, thiazole and thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group in the phenyl ring is often associated with enhanced activity due to increased electron density, which may improve binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

Studies have demonstrated that related compounds exhibit antimicrobial activity, particularly against Gram-positive bacteria and fungi. The thiophene ring is known to enhance membrane permeability, potentially leading to increased efficacy against microbial pathogens .

Neuropharmacological Effects

Compounds similar to this one have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine ring is a common feature in many psychoactive drugs, suggesting that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure significantly affect biological activity:

Structural FeatureEffect on Activity
Methoxy groupIncreases electron density; enhances binding affinity
Piperazine moietyEssential for neuropharmacological effects
Thiophene carbonylContributes to antimicrobial activity

Case Studies

  • Anticancer Research : A study evaluated the cytotoxicity of similar compounds on various cancer cell lines, reporting IC50 values ranging from 1.61 µg/mL to 2.18 µg/mL for effective analogs. The presence of the methoxyphenyl group was noted as a crucial factor in enhancing cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Evaluation : In another study, derivatives of thiophene-based compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Neuropharmacology : A series of piperazine derivatives were assessed for their anxiolytic effects in animal models, demonstrating significant reductions in anxiety-like behavior compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride exhibit significant anticancer properties. For instance, derivatives with methoxy groups have shown enhanced cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

CompoundCell LineIC50 (µM)Reference
AMCF-75.71
BPC34.50

2. Neuropharmacological Effects

The piperazine component has been linked to neuroactive properties, making this compound a candidate for studying neuropharmacological effects. Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, potentially offering insights into treatments for anxiety and depression.

Biological Research Applications

1. Enzyme Inhibition Studies

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have shown that modifications in the thiophene and piperazine moieties can lead to selective inhibition of enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases.

2. Antimicrobial Properties

Research into thiazole and thiophene derivatives has revealed promising antimicrobial activity. The incorporation of the thiophene ring in This compound may enhance its efficacy against bacterial strains.

StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

Material Science Applications

1. Synthesis of Novel Materials

The compound serves as a building block in organic synthesis, particularly in the development of polymers and advanced materials with tailored properties. Its unique structure allows for the creation of materials with specific thermal and mechanical properties.

2. Coordination Chemistry

Due to the presence of nitrogen atoms in the piperazine ring, this compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that could be utilized in catalysis or as sensors.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of This compound against various cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development.

Case Study: Neuropharmacological Screening

In another study focused on neuropharmacological effects, researchers synthesized derivatives of this compound and assessed their impact on neurotransmitter levels in rat models. The results indicated that certain modifications enhanced serotonin reuptake inhibition, suggesting potential applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4-methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sequential coupling reactions:

  • Step 1 : Formation of the piperazine-thiophene-3-carbonyl intermediate via nucleophilic substitution or amidation under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
  • Step 2 : Alkylation of the piperazine nitrogen with 2-(4-methoxyphenyl)acetamide derivatives, requiring temperature control (40–60°C) and polar aprotic solvents like DMF .
  • Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).
  • Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of thiophene-3-carbonyl chloride) to minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., δ 3.7–3.8 ppm for methoxy protons, δ 7.2–8.1 ppm for aromatic protons) to theoretical predictions .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₆N₃O₃SCl) with ≤ 3 ppm error .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of calculated values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved during structural elucidation?

  • Answer :

  • Case Study : Overlapping peaks in aromatic regions may arise from rotational isomers or hydrogen bonding. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence effects .
  • 2D NMR : Employ HSQC and HMBC to correlate protons with adjacent carbons, resolving ambiguities in thiophene or piperazine moieties .
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted shifts using software like Gaussian .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

  • Answer :

  • Salt Screening : Test alternative counterions (e.g., mesylate, besylate) to enhance aqueous solubility beyond the hydrochloride form .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the piperazine or acetamide moieties .
  • Co-Crystallization : Explore co-formers like succinic acid to modify crystal lattice stability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

  • Answer :

  • Variable Substituents : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or methoxyphenyl groups (e.g., ethoxy, hydroxy) .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Use IC₅₀ values to correlate substituent effects with potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor active sites .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability to identify bioavailability bottlenecks .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the methoxyphenyl group) that may reduce activity in vivo .
  • Dose-Response Refinement : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in animal models to align with pharmacokinetic parameters .

Methodological Resources

Q. What analytical techniques are recommended for stability studies under varying pH and temperature conditions?

  • Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation products via HPLC with PDA detection .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) and hygroscopicity profiles .

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